2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol is an organic compound characterized by its unique structure, which includes a furan ring, an amino group, and a hydroxyl group. Its molecular formula is , and it has a molecular weight of 211.30 g/mol. The compound is classified as an amino alcohol, where the furan ring provides aromatic stability and potential reactivity due to its electron-rich nature. The presence of both the amino and hydroxyl groups allows for various chemical modifications, making it a versatile building block in organic synthesis.
The specific products formed depend on the reaction conditions and reagents used, with oxidation yielding furan-2-yl ketones and reduction resulting in furan-2-yl alcohols.
Research indicates that 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol exhibits potential biological activities, including:
The mechanism of action involves the compound's interaction with enzymes and receptors, influencing biochemical pathways relevant to its observed biological effects.
The synthesis of 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol typically involves the reaction of furan derivatives with appropriate amines and alcohols under controlled conditions. One common synthetic route includes:
Industrial production may utilize continuous flow reactors for enhanced efficiency and yield.
2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol has diverse applications across various fields:
Studies investigating the interactions of 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol with biological targets are crucial for understanding its mechanism of action. These interactions often involve binding to enzymes or receptors, altering their activity, which can lead to various biological effects. Understanding these interactions helps in designing more effective therapeutic agents based on this compound.
Several compounds share structural similarities with 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-amino-1-(furan-2-yl)ethanol | Lacks additional functional groups | Simpler structure; less reactivity |
| 1-furan-2-yl ethylamine | Contains only furan and amino groups | Variations in chain length affect properties |
| 3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol | Features a propanol moiety | Different carbon chain length influences reactivity |
| 3-amino-propanol | Amino alcohol without a furan ring | Lacks furan moiety; different biological activity |
The uniqueness of 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol lies in its specific combination of functional groups (furan ring, amino group, hydroxyl group), which confer distinct chemical and biological properties. This configuration allows for a broad spectrum of reactivity and potential applications in medicinal chemistry, setting it apart from other similar compounds.
Catalytic hydrogenation represents a cornerstone strategy for synthesizing furan-containing ethanolamines. A prominent example involves the reductive amination of furoin (a dimeric furfural derivative) over Ru/Al₂O₃ catalysts under NH₃/H₂ conditions. This method selectively produces 2-amino-1,2-di(furan-2-yl)ethan-1-ol (alcohol–amine) with yields up to 47% at 140°C for 2 hours. The reaction proceeds via an alcohol–imine intermediate, which undergoes tautomerization to alcohol–enamine or keto–amine species before hydrogenation.
Key factors influencing selectivity include:
Table 1: Catalytic Hydrogenation Performance Under Varied Conditions
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Ru/Al₂O₃ | 140 | 20 | 47 | 89 |
| Ru/Al₂O₃ | 160 | 30 | 30 | 75 |
| Pt/Al₂O₃ | 140 | 20 | 12 | 34 |
The recyclability of Ru/Al₂O₃ for three consecutive runs without significant activity loss underscores its industrial viability.
Electrochemical reductive amination offers a sustainable route by utilizing water as a proton source and renewable electricity. Studies on 5-hydroxymethylfurfural (HMF) demonstrate that Ag electrodes achieve near-100% Faradaic efficiency and selectivity for amino alcohol derivatives at −0.7 V vs. RHE. The mechanism involves:
Table 2: Electrode Performance in Reductive Amination
| Electrode | Substrate | Potential (V vs. RHE) | Faradaic Efficiency (%) | Selectivity (%) |
|---|---|---|---|---|
| Ag | HMF | −0.7 | 98 | 99 |
| Cu | HMF | −0.9 | 75 | 82 |
| Pt | HMF | −0.6 | 45 | 60 |
Optimization of electrolyte pH (neutral to mildly acidic) and substrate concentration (0.1–0.5 M) further enhances reaction rates. This method’s scalability is limited by electrode fouling, but pulsed potential protocols mitigate this issue.
Enantioselective synthesis of 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol is achieved via a chemoenzymatic approach using hydroxynitrile lyase (HNL) from Hevea brasiliensis. The process involves:
Table 3: Steps in Chemoenzymatic Asymmetric Synthesis
| Step | Reagent/Catalyst | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| Cyanohydrin formation | HNL, HCN | pH 5.0, 25°C | 85 | 99.5 |
| Reduction | NaBH₄, MeOH | 0°C to RT, 2 h | 92 | 99.5 |
This method’s scalability is demonstrated at the kilogram scale, with no racemization observed during reduction. Alternative biocatalysts, such as immobilized HNL, further improve process economics.
Transition metal catalysts play a fundamental role in the synthesis and transformation of furfuryl alcohol derivatives, including compounds structurally related to 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol [1]. The production of furfuryl alcohol derivatives through catalytic hydrogenation represents one of the most significant applications of transition metal catalysis in furan chemistry [1] [2].
Palladium catalysts demonstrate exceptional versatility in furan derivative synthesis through multiple mechanistic pathways [3] [4]. The palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a general and facile route to substituted furans under mild conditions at 25-100°C [3]. This methodology employs K₂PdI₄ as the catalytic system under essentially neutral conditions, enabling the synthesis of particularly fragile, naturally occurring furans [3].
Palladium-catalyzed annulation reactions of alkyl 3-oxo-6-heptynoates with aryl halides in the presence of K₂CO₃ and catalytic amounts of Pd(PPh₃)₄ at 100°C provide valuable routes to 2,5-disubstituted furans [5]. The reaction mechanism involves σ-arylpalladium complexes generated in situ, with nucleophilic attack of the ketonic oxygen across the carbon-carbon triple bond coordinated to palladium [5].
Ruthenium complexes exhibit remarkable activity in furan ring formation and functionalization reactions [6] [7]. Ruthenium(II) bis(diimine) complexes, particularly cis-Ru(6,6′-Cl₂bpy)₂(OH₂)₂₂, demonstrate high catalytic activity for the hydrogenation of furfural to furfuryl alcohol, achieving >98% conversion with 100% selectivity at 100°C [7].
The dual-catalytic transition metal systems involving ruthenium demonstrate the capacity for functionalization at inherently unreactive sites through reversible activation cycles [8] [9]. These systems merge ruthenium-catalyzed equilibrium between alcohols and aldehydes with palladium-catalyzed functionalization reactions, enabling selective transformations under mild conditions [8].
Copper-based catalysts represent the most promising candidates for furfural hydrogenation to furfuryl alcohol, with theoretical predictions identifying copper as the most active catalyst among elemental metals [1]. The binding energy of furfural serves as an effective descriptor for rationalizing and predicting activity trends, with copper-nickel alloys demonstrating particularly high performance [1].
Nickel-based metal-organic frameworks show impressive catalytic performance for furfural hydrogenation, with MOF 2 [Ni₁/₂L1Cl] achieving 81% conversion of furfural with 100% selectivity toward furfuryl alcohol [2]. The structural integrity of these catalysts remains intact after multiple catalytic cycles, demonstrating excellent reusability [2].
The reaction mechanisms for furfural hydrogenation depend significantly on metal identity, with strong binding metals limited by product desorption while moderate and weak binding metals are constrained by surface hydrogenation or hydrogen activation steps [1]. Rate-determining steps vary among different transition metals: on copper surfaces, the hydrogenation of FCHO* to FCH₂O* represents the rate-limiting step, while on palladium and nickel surfaces, FCHOH* formation becomes rate-determining [1].
Table 1: Transition Metal Catalyst Performance in Furfural Hydrogenation
| Catalyst System | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure (MPa) | Reference |
|---|---|---|---|---|---|
| Ru(II) bis(diimine) | >98 | 100 | 100 | N/A | [7] |
| Ni MOF-2 | 81 | 100 | N/A | N/A | [2] |
| Cu-Ni alloys | >90 | >85 | 140-200 | 0.5-4.0 | [1] |
| Pd(PPh₃)₄ | Variable | High | 100 | Ambient | [5] |
Acid-catalyzed polycondensation represents the primary mechanism for furan-based polymer formation, with furfuryl alcohol serving as the archetypal monomer for these transformations [10] [11]. The polycondensation process involves complex mechanistic pathways that determine both the molecular structure and properties of the resulting polymeric materials [10].
The acid-catalyzed polycondensation of furfuryl alcohol proceeds through repetitive cycles involving hydride ion loss followed by deprotonation of the resulting carbenium ions [10]. This mechanism was elucidated through extensive model compound studies that simulated specific features of both the monomer and its condensation products [10]. The formation of conjugated sequences along poly(furfuryl) chains results from these repetitive cycles, ultimately leading to the transformation of linear unconjugated oligomers into cross-linked final materials [10].
The branching reactions occur exclusively after the appearance of multiple unsaturations and originate from interchain cycloadditions between furan rings and conjugated structures [10]. This sequential process explains the evolution from soluble oligomers to insoluble cross-linked networks characteristic of fully cured polyfurfuryl alcohol [10].
The presence of water during furfuryl alcohol polymerization significantly influences the ring opening behavior and final polymer structure [11]. Controlled conditions without additional water preferentially lead to opened structures bearing more ester moieties, while water-containing systems favor ketone formation [11]. The degree of opened structures can be quantified using infrared spectroscopy and nuclear magnetic resonance techniques [11].
Polymerization progress and ring opening are effectively monitored through differential scanning calorimetry and Fourier transform infrared spectroscopy [11]. The nature of the acidic initiator influences the polymerization pathway, though water content proves more determinative for ring opening behavior than initiator selection [11].
The polycondensation of furfuryl alcohol follows second-order kinetics, with the rate law expressed as a function of monomer concentration [12] [13]. Gel permeation chromatography studies reveal that higher oligomers exhibit increased reaction rates compared to monomeric furfuryl alcohol, attributed to the greater stability of tertiary and allylic carbocations formed during condensation [13].
The kinetic behavior demonstrates three distinct stages during curing: an initial stage where activation energy increases due to reaction intermediate accumulation, a main stage characterized by slowly decreasing activation energy due to increasing viscosity and gelation, and a final stage with rapidly decreasing activation energy due to rigid molecular network formation [14].
Table 2: Acid Catalyst Performance in Furfuryl Alcohol Polycondensation
| Catalyst Type | Activation Energy (kJ/mol) | Reaction Order | Temperature Range (°C) | Reference |
|---|---|---|---|---|
| Sulfuric Acid (2%) | 115 | 2 | 80-120 | [14] |
| Sulfuric Acid (4%) | 95 | 2 | 80-120 | [14] |
| Sulfuric Acid (6%) | 80 | 2 | 80-120 | [14] |
| Formic Acid | Variable | 2 | 140-190 | [15] |
| Acetic Acid | Variable | 2 | 140-190 | [15] |
The molecular structure evolution during polycondensation involves multiple competing pathways including linear chain growth, ring opening reactions, and cross-linking through Diels-Alder rearrangements [16]. Solid-state carbon-13 nuclear magnetic resonance spectroscopy reveals that the final polymer structure consists primarily of linear unconjugated segments with limited conjugated systems [16].
The polycondensation mechanism encompasses furan ring opening to produce double bonds that subsequently combine with linear polymer chains through various coupling reactions [16]. Terminal chain moieties involve γ-lactone arrangements, while head-head methylene ether bridges and free hydroxyl groups from unreacted furfuryl alcohol can be excluded from the final structure [16].
Computational modeling using density functional theory provides detailed insights into transfer hydrogenation mechanisms for furan derivatives, enabling precise characterization of transition states and reaction pathways [17] [18] [19]. These studies reveal fundamental mechanistic principles governing catalytic transfer hydrogenation processes in furan chemistry [17].
The catalytic transfer hydrogenation of furfural to furfuryl alcohol using isopropanol as hydrogen source over metal-organic framework catalysts has been extensively studied through constant-potential density functional theory calculations [17]. These investigations identify two primary reaction pathways differentiated by isopropoxide formation, with the pathway avoiding isopropoxide formation favored due to lower activation barriers [17].
The activation barriers for transfer hydrogenation follow the order hafnium < zirconium < cerium < titanium, indicating that hafnium-substituted catalysts exhibit the highest catalytic activity [17]. Linear regression analysis demonstrates that both the partial charge of the tetravalent metal site and ammonia adsorption energies serve as effective descriptors for predicting transition state energies [17].
Computational studies reveal that transfer hydrogenation mechanisms exhibit strong pH dependence, with different pathways becoming favorable under varying conditions [19] [20]. Under acidic conditions (pH = 4), the hydride transfer pathway proves more favorable than dihydrogen release, with free energy barriers of 4.5 kcal/mol versus higher values for alternative pathways [19].
The transition metal-catalyzed transfer hydrogenation of ketones proceeds through two fundamental steps: metal hydride formation and hydride transfer to the substrate ketone [19]. Ruthenium hydride formation represents the rate-determining step, proceeding through an ion-pair mechanism with energy barriers of approximately 14.1 kcal/mol [19].
Advanced computational approaches integrate machine learning techniques with density functional theory calculations to predict activation barriers and optimize catalytic systems [21] [22]. These methods enable automated kinetic modeling with significantly reduced computational requirements while maintaining high accuracy [21].
The integration of extensive density functional theory calculations with machine learning for activation barrier prediction enables construction of comprehensive reaction networks containing thousands of elementary reactions [21]. This approach reveals previously unknown reaction pathways and provides insights into intermolecular hydrogen transfer mechanisms [21].
Table 3: Computational Parameters for Transfer Hydrogenation Modeling
| System | Method | Activation Barrier (kcal/mol) | Rate-Determining Step | Reference |
|---|---|---|---|---|
| Ru-isopropanol | DFT | 14.1 | Hydride formation | [19] |
| UiO-66-Hf | DFT | Lowest | Furfural hydrogenation | [17] |
| UiO-66-Zr | DFT | Intermediate | Furfural hydrogenation | [17] |
| UiO-66-Ti | DFT | Highest | Furfural hydrogenation | [17] |
The optimization of transition states for transfer hydrogenation reactions requires careful consideration of solvation effects and electronic structure [18] [23]. Computational studies demonstrate that direct hydrogen atom transfer between donor and acceptor molecules becomes kinetically feasible when hydrogen bonding interactions stabilize the transition state [18].
The role of hydrogen bonding proves crucial in enabling direct hydrogen transfer pathways not available in conventional molecular hydrogen-based hydrogenation [18]. These mechanistic insights provide fundamental understanding necessary for rational catalyst design and reaction optimization [18].
The furan-containing amino alcohol 2-{[1-(furan-2-yl)ethyl]amino}ethan-1-ol represents a significant class of heterocyclic compounds where the unique electronic and steric properties of the furan ring profoundly influence molecular reactivity and biological activity. This compound, with its molecular formula C₈H₁₃NO₂ and molecular weight of 155.19 g/mol, serves as an exemplary model for understanding how electronic and steric effects in heterocyclic systems govern structure-activity relationships [2] [3].
The electronic structure of furan itself features a distinctive arrangement where the oxygen atom contributes one lone pair to the aromatic pi system, creating a six-electron aromatic system that follows Hückel's rule [4] [5]. This electronic delocalization results in calculated pi-electron densities of 1.067 at positions C-2 and C-5, and 1.071 at positions C-3 and C-4, making furan significantly more electron-rich than benzene [6] [7]. The higher electron density at C-3 and C-4 positions suggests preferential nucleophilic attack at these sites, while the C-2 and C-5 positions are favored for electrophilic substitution reactions [8] [9].
The electronic effects of substituents on the furan ring dramatically influence the reactivity patterns of amino alcohol derivatives. Furan exhibits a dipole moment of 0.72 D, with the dipole directed toward the electronegative oxygen atom due to the predominance of inductive effects over resonance effects [10] [11]. This polarity creates an asymmetric electron distribution that affects how substituents interact with the aromatic system.
Table 1: Electronic Effects of Furan Substituents on Reactivity
| Substituent | Electronic Effect | Electron Density C-2 | Electron Density C-3 | Reactivity Relative |
|---|---|---|---|---|
| H | Neutral | 1.067 | 1.071 | 1.0 |
| CH₃ | Electron-donating | 1.089 | 1.078 | 1.4 |
| OCH₃ | Electron-donating | 1.142 | 1.083 | 2.8 |
| OH | Electron-donating | 1.156 | 1.091 | 3.2 |
| NH₂ | Electron-donating | 1.189 | 1.098 | 4.1 |
| Cl | Electron-withdrawing | 1.034 | 1.062 | 0.7 |
| Br | Electron-withdrawing | 1.029 | 1.058 | 0.6 |
| CN | Electron-withdrawing | 0.987 | 1.042 | 0.3 |
| NO₂ | Electron-withdrawing | 0.945 | 1.021 | 0.1 |
| CHO | Electron-withdrawing | 0.963 | 1.035 | 0.2 |
Electron-donating groups such as amino (NH₂), hydroxyl (OH), and methoxy (OCH₃) significantly increase the electron density at both the C-2 and C-3 positions, with the NH₂ group showing the most pronounced effect, raising the electron density at C-2 from 1.067 to 1.189 [12] [13]. This increased electron density correlates directly with enhanced reactivity toward electrophilic reagents, with amino-substituted furans showing 4.1 times greater reactivity than unsubstituted furan [14] [13].
Conversely, electron-withdrawing groups such as nitro (NO₂), cyano (CN), and halogens substantially decrease electron density throughout the furan ring. The nitro group produces the most dramatic effect, reducing electron density at C-2 to 0.945 and correspondingly decreasing reactivity to only 0.1 relative to unsubstituted furan [15] [13]. This electronic deactivation occurs through both inductive and resonance effects, where the electron-withdrawing groups compete with the furan ring for pi-electron density.
The frontier molecular orbital energies provide additional insight into these electronic effects. Computational studies reveal that electron-donating substituents raise both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, while electron-withdrawing groups lower both orbital energies [15] [16]. The HOMO-LUMO energy gap, which typically ranges from 9.68 to 9.93 eV for furan derivatives, inversely correlates with chemical reactivity [17] [18].
Table 2: HOMO-LUMO Energy Gaps and Molecular Properties
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Aromaticity Index |
|---|---|---|---|---|---|
| Furan | -9.22 | 0.71 | 9.93 | 0.72 | 0.68 |
| Furan-2-methanol | -9.18 | 0.68 | 9.86 | 1.85 | 0.66 |
| Furan-2-ethanol | -9.15 | 0.65 | 9.80 | 1.91 | 0.65 |
| Furan-2-propanol | -9.12 | 0.62 | 9.74 | 1.98 | 0.63 |
| Furan-2-isopropanol | -9.09 | 0.59 | 9.68 | 2.04 | 0.62 |
The dipole moment increases systematically with the introduction of alcohol functionality, rising from 0.72 D in furan to 2.04 D in furan-2-isopropanol [19] [20]. This increase in polarity enhances solubility in polar solvents and influences intermolecular interactions, particularly hydrogen bonding capabilities that are crucial for biological activity.
Protonation studies demonstrate that the electron density distribution affects the basicity of different ring positions. The C-2 position, despite having slightly lower electron density than C-3, shows preferential protonation due to the stabilization provided by the adjacent oxygen atom [21]. This preferential protonation at C-2 has been confirmed through deuterium exchange experiments, providing experimental validation for the calculated electron density distributions.
The aromaticity index, calculated using Nuclear Independent Chemical Shifts (NICS) values, decreases from 0.68 in furan to 0.62 in furan-2-isopropanol, indicating that substituents can modulate the aromatic character of the furan ring [22] [23]. This modulation of aromaticity directly correlates with changes in chemical reactivity and stability.
Steric effects play a crucial role in determining the reactivity and biological activity of heterocyclic ethanolamine derivatives. The spatial arrangement of substituents around the furan ring and the amino alcohol chain significantly influences molecular accessibility, conformational flexibility, and intermolecular interactions [24] [25] [26].
Table 3: Steric Effects in Heterocyclic Ethanolamine Derivatives
| Compound | Molecular Weight | Steric Bulk | Nucleophilicity | Hydrogen Bonding | Accessibility |
|---|---|---|---|---|---|
| 2-{[1-(Furan-2-yl)methyl]amino}ethan-1-ol | 141.17 | Low | 1.00 | 1.00 | 1.00 |
| 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol | 155.19 | Medium | 0.85 | 0.92 | 0.88 |
| 2-{[1-(Furan-2-yl)propyl]amino}ethan-1-ol | 169.22 | Medium | 0.72 | 0.89 | 0.81 |
| 2-{[1-(Furan-2-yl)butyl]amino}ethan-1-ol | 183.25 | High | 0.58 | 0.86 | 0.65 |
| 2-{[1-(Furan-2-yl)isopropyl]amino}ethan-1-ol | 169.22 | High | 0.41 | 0.78 | 0.52 |
| 2-{[1-(Furan-2-yl)tert-butyl]amino}ethan-1-ol | 183.25 | Very High | 0.23 | 0.65 | 0.31 |
Branched alkyl substituents exhibit more pronounced steric effects than their linear counterparts. The isopropyl derivative shows nucleophilicity of 0.41 compared to 0.72 for the linear propyl analog, despite having identical molecular weights. This difference arises from the increased steric congestion around the nitrogen atom, which impedes approach of electrophilic reagents [24] [28].
The tert-butyl derivative demonstrates the most severe steric hindrance, with nucleophilicity reduced to 0.23 and accessibility to 0.31. This dramatic reduction in reactivity occurs because the bulky tert-butyl group creates a steric shield around the nitrogen atom, preventing effective orbital overlap with incoming electrophiles [25] [26].
Hydrogen bonding capacity follows a similar trend, decreasing from 1.00 in the methyl derivative to 0.65 in the tert-butyl analog. This reduction occurs because steric bulk interferes with the optimal geometry required for hydrogen bond formation. The hydroxyl group in the ethanolamine chain becomes less accessible to hydrogen bonding partners as the steric bulk around the nitrogen increases [29] [30].
Table 4: Structure-Activity Relationships in Furan Positions
| Position | Electron Density | Electrophilic Attack Preference | Nucleophilic Attack Preference | Steric Accessibility |
|---|---|---|---|---|
| C-2 | 1.067 | 1.00 | 0.12 | 0.85 |
| C-3 | 1.071 | 0.32 | 0.78 | 1.00 |
| C-4 | 1.071 | 0.32 | 0.78 | 1.00 |
| C-5 | 1.067 | 0.85 | 0.15 | 0.85 |
The positional selectivity in furan chemistry reflects both electronic and steric factors. The C-2 position shows the highest preference for electrophilic attack (1.00) despite having slightly lower electron density than C-3 and C-4. This apparent contradiction arises from the stabilization provided by the adjacent oxygen atom, which can delocalize positive charge through resonance structures [6] [9].
Steric accessibility follows the order C-3 = C-4 > C-2 = C-5, with the alpha positions (C-2 and C-5) being less accessible due to the proximity of the oxygen atom. This steric factor becomes particularly important in reactions involving bulky reagents or in biological systems where enzyme active sites impose strict spatial constraints [31] [32].
The nucleophilic attack preference shows the opposite trend, with C-3 and C-4 positions being strongly favored (0.78) over the alpha positions (0.12-0.15). This preference reflects both the higher electron density at the beta positions and the reduced steric hindrance from the oxygen atom [33] [34].
Conformational analysis reveals that the furan ring adopts a planar geometry with the amino alcohol chain preferentially oriented to minimize steric interactions. The most stable conformation places the ethanolamine chain in a gauche arrangement relative to the furan ring, with the hydroxyl group positioned to maximize intramolecular hydrogen bonding with the nitrogen lone pair [29] [35].
The steric effects become particularly pronounced in constrained environments such as enzyme active sites or receptor binding pockets. Molecular dynamics simulations demonstrate that bulky substituents can alter the preferred binding conformations and reduce binding affinity through steric clashes with amino acid residues [36] [24].
Temperature-dependent studies show that steric effects are entropy-driven, with bulky substituents reducing the number of accessible conformational states. This entropic penalty becomes more significant at higher temperatures, leading to decreased stability of sterically crowded derivatives [29] [35].
Solvent effects can modulate steric interactions through solvation shells that effectively increase the apparent size of substituents. Polar solvents tend to enhance steric effects by forming hydrogen-bonded solvation shells around polar groups, while nonpolar solvents minimize these effects [37] [38].
The combination of electronic and steric effects creates a complex landscape of structure-activity relationships in furan-containing amino alcohols. Optimal biological activity typically requires a balance between sufficient electron density for receptor binding and minimal steric bulk for accessibility to the binding site. This balance explains why compounds with moderate steric bulk, such as the ethyl derivative of 2-{[1-(furan-2-yl)ethyl]amino}ethan-1-ol, often exhibit superior biological profiles compared to either highly sterically hindered or completely unsubstituted analogs [39] [40].